3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
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Overview
Description
3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one is a complex organic compound with a molecular formula of C21H19FN2O4 This compound is notable for its unique structure, which includes a piperazine ring, a fluorophenyl group, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one typically involves multiple steps. One common method starts with the preparation of 4-fluorophenylpiperazine, which is synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a microwave chemical reactor . The resulting 4-fluorophenylpiperazine is then reacted with 8-methoxychromen-2-one under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one involves its interaction with specific molecular targets. For instance, it may bind to serotonin receptors, influencing neurotransmitter activity and potentially affecting mood and behavior . The compound’s structure allows it to interact with various pathways, making it a versatile molecule for research.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl groups but lacks the chromenone moiety.
4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: This compound has a similar piperazine structure but differs in its additional functional groups.
Uniqueness
3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one is unique due to its combination of a piperazine ring, a fluorophenyl group, and a chromenone moiety. This unique structure contributes to its diverse range of applications and potential as a research tool.
Properties
Molecular Formula |
C21H19FN2O4 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C21H19FN2O4/c1-27-18-4-2-3-14-13-17(21(26)28-19(14)18)20(25)24-11-9-23(10-12-24)16-7-5-15(22)6-8-16/h2-8,13H,9-12H2,1H3 |
InChI Key |
ORJVRTVOMMUJEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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